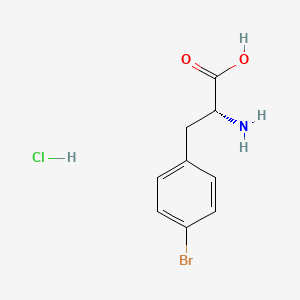

4-Bromo-D-phenylalanine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Bromo-D-phenylalanine hydrochloride” is a chemical compound with the molecular formula C9H10BrNO2.ClH and a molecular weight of 280.548 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “4-Bromo-D-phenylalanine hydrochloride” consists of 9 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 280.546 Da and the monoisotopic mass is 278.966156 Da .

Physical And Chemical Properties Analysis

“4-Bromo-D-phenylalanine hydrochloride” is a solid substance . It has a density of 1.588±0.06 g/cm3 and a boiling point of 368.4±32.0 °C .

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Bromo-D-phenylalanine hydrochloride is often used as a building block in the synthesis of various complex molecules . Its unique structure allows it to be incorporated into a variety of chemical reactions, leading to the production of a wide range of compounds .

Medicinal Chemistry

In the field of medicinal chemistry, boronic acids and their derivatives have been gaining interest due to their potential biological applications . The introduction of a boronic acid group to bioactive molecules, such as 4-Bromo-D-phenylalanine hydrochloride, can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Drug Design

The compound can be used in the design of new drugs. For instance, a series of dipeptide boronic acid compounds were synthesized, with some showing promising results . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown

Safety and Hazards

When handling “4-Bromo-D-phenylalanine hydrochloride”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mecanismo De Acción

Target of Action

4-Bromo-D-phenylalanine hydrochloride, also known as ®-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride, is a derivative of D-Phenylalanine . D-Phenylalanine is known to target Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . These targets play crucial roles in various biochemical pathways.

Mode of Action

It is known that phenylalanine derivatives can act as precursors in the synthesis of neurotransmitters such as dopamine and noradrenalin

Biochemical Pathways

The compound, being a derivative of D-Phenylalanine, may affect the biochemical pathways involving the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . These substances have various roles in the body, including pigment formation, neurotransmission, and regulation of metabolic rate.

Result of Action

Given its structural similarity to d-phenylalanine, it may have similar effects, such as influencing the levels of certain neurotransmitters

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718807 |

Source

|

| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122852-33-9 |

Source

|

| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)

![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)